Several synthetic routes have been developed for 1H-Pyrrolo[3,2-b]pyridin-7-ol and its derivatives. One common approach involves building the pyrrole ring onto a pre-existing pyridine derivative. For instance, a novel method uses 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol as a starting material for a formal C3-electrophilic reaction. [ [] https://www.semanticscholar.org/paper/f456af77aeb1437a0dd259e09e443e892204b0bc ] The reaction with Meldrum’s acid yields a lactone derivative, allowing for the introduction of a C2 unit into the 7-azaindole skeleton.
One study utilized a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, demonstrating the versatility of this scaffold in forming new carbon-carbon bonds. [ [] https://www.semanticscholar.org/paper/7aef42c1b26f4be4f9e9269808aeed6e6d77c382 ]
1H-Pyrrolo[3,2-b]pyridin-7-ol derivatives have shown potential as antiviral agents, particularly against human immunodeficiency virus type 1 (HIV-1). These compounds can interfere with viral attachment by targeting the viral envelope protein gp120. [ [] https://www.semanticscholar.org/paper/e7a436d0b4f99d217355707cbd8daf32e28255e6 ] For example, BMS-488043, a 4-fluoro-6-azaindole derivative, exhibited promising in vitro potency but faced challenges in human clinical studies. Further optimization led to the development of BMS-585248, which demonstrated improved pharmacokinetic properties and advanced to clinical trials.
Derivatives of 1H-Pyrrolo[3,2-b]pyridin-7-ol have been investigated for their anticancer properties. One study focused on the synthesis and evaluation of novel 1H-chromeno[3,2-c]pyridine derivatives as potential anticancer agents by targeting monoamine oxidase (MAO) enzymes. [ [] https://www.semanticscholar.org/paper/b3a3a71ace77d22e0f6d8225403d42813c462fe9 ] The study revealed that specific structural modifications on the 1H-chromeno[3,2-c]pyridine scaffold, such as the introduction of a 1H-indol-3-yl fragment, could enhance MAO B inhibitory activity.
Transforming growth factor beta (TGFβ) signaling plays a crucial role in tumor development and immune evasion. 1H-Pyrrolo[3,2-b]pyridin-7-ol derivatives have emerged as potent and selective inhibitors of TGFβ receptor kinase, offering a potential strategy for cancer treatment. [ [] https://www.semanticscholar.org/paper/e75a11f2f6ae47894a8162a8af09b5e091a85c67 ]
The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation. Dysregulation of mTOR signaling is implicated in various diseases, including cancer. Research has explored 6-(morpholin-4-yl)-pyridin-2-yl-1H-pyrrolo[3,2-b]pyridine derivatives as potential mTOR inhibitors for therapeutic applications. [ [] https://www.semanticscholar.org/paper/43e6f1bc56c9fc26f0c93c120c562998aa5e7124 ]
The 5-HT1F receptor is a subtype of serotonin receptors implicated in migraine headaches. Selective 5-HT1F receptor agonists have shown promise in treating migraine. [ [] https://www.semanticscholar.org/paper/91cf103716b8d877b27b707162750cfdcde6f0d8 ] Structure-activity relationship studies on substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides have led to the identification of potent and selective 5-HT1F receptor agonists. These compounds offer potential as novel therapeutics for migraine by selectively activating 5-HT1F receptors in the brain.
Chronic pain management remains a significant challenge. [ [] https://www.semanticscholar.org/paper/2b8f1eaca86558b353432819f955153fc6d27b13 ] Researchers have explored the potential of 1-[4-(3-chlorophenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A) as a brain-penetrant CB2 agonist for treating chronic pain. This compound exhibited efficacy in preclinical models of chronic pain, highlighting the potential of CB2 receptor agonists for pain management.
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: